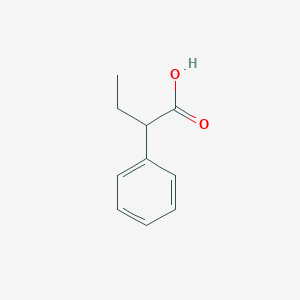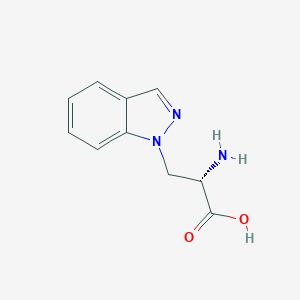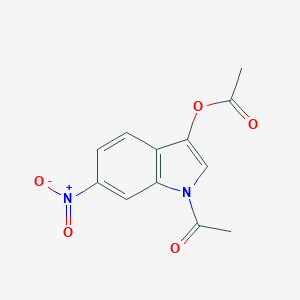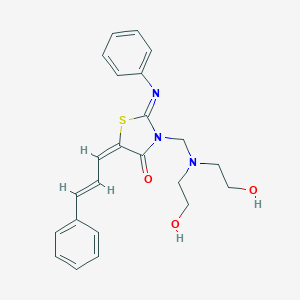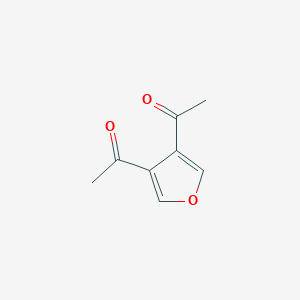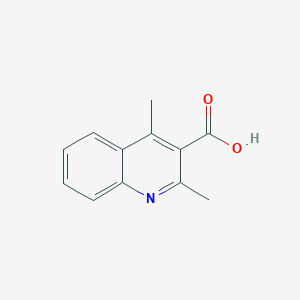![molecular formula C8H8F6O3 B028077 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one CAS No. 101833-16-3](/img/structure/B28077.png)
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique structure, which includes a furanone ring and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Dihydrofuran derivatives.
Substitution products: Compounds with various functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Dihydro-2(3H)-furanone: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
3-(2-Hydroxy-2-trifluoromethylpropyl)-2(3H)-furanone: Contains fewer fluorine atoms, which can affect its biological activity and chemical stability.
2(3H)-Furanone derivatives: A broad class of compounds with varying substituents, each with unique properties and applications.
Uniqueness: Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is unique due to its combination of a furanone ring, multiple trifluoromethyl groups, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101833-16-3 |
|---|---|
Formule moléculaire |
C8H8F6O3 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
Clé InChI |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Synonymes |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




